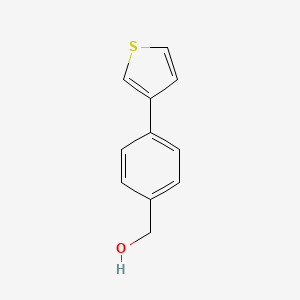

(4-(Thiophen-3-yl)phenyl)methanol

Description

“(4-(Thiophen-3-yl)phenyl)methanol” (molecular formula: C₁₁H₁₀OS) is a heteroaromatic alcohol featuring a thiophene ring directly linked to a phenyl group substituted with a hydroxymethyl (-CH₂OH) moiety at the para position. This compound is structurally characterized by the conjugation of the electron-rich thiophene ring with the phenyl-methanol system, which confers unique electronic and steric properties. The thiophene moiety enhances π-π stacking interactions and solubility in organic solvents, while the hydroxymethyl group provides a reactive site for derivatization or participation in hydrogen bonding .

Applications of such compounds span medicinal chemistry (e.g., quorum-sensing inhibition) and materials science (e.g., conductive polymers) .

Propriétés

IUPAC Name |

(4-thiophen-3-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHJEXSFOWCTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569821 | |

| Record name | [4-(Thiophen-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160278-20-6 | |

| Record name | [4-(Thiophen-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiophen-3-yl)phenyl)methanol typically involves the reaction of thiophene derivatives with phenyl compounds. One common method is the reduction of (4-(Thiophen-3-yl)phenyl)methanone using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere at temperatures ranging from 0 to 20°C . This reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

(4-(Thiophen-3-yl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form (4-(Thiophen-3-yl)phenyl)methanone.

Reduction: The compound can be reduced to form (4-(Thiophen-3-yl)phenyl)methane.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

Oxidation: (4-(Thiophen-3-yl)phenyl)methanone.

Reduction: (4-(Thiophen-3-yl)phenyl)methane.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

(4-(Thiophen-3-yl)phenyl)methanol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (4-(Thiophen-3-yl)phenyl)methanol is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring may play a crucial role in binding to these targets, influencing the compound’s activity and specificity .

Comparaison Avec Des Composés Similaires

Electronic and Steric Effects

- Thiophene vs. Benzothiophene : The benzo[b]thiophene in 3ad extends conjugation, increasing lipophilicity compared to the simpler thiophene in the target compound. This may enhance material stability in polymers .

- Nitro Group Impact : Compound 62 ’s ortho-nitro group significantly boosts PqsD inhibition compared to Compound 19 , highlighting the synergistic effect of thiophene and nitro groups on bioactivity .

Activité Biologique

(4-(Thiophen-3-yl)phenyl)methanol, with the molecular formula CHOS, is an organic compound characterized by a phenolic structure that incorporates a thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic electronics, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The compound features:

- A hydroxymethyl group (-CHOH) attached to a phenyl ring.

- A thiophene moiety, which is known for its ability to participate in various chemical reactions and interactions.

This structure may influence the compound's biological activity through interactions with specific molecular targets such as enzymes or receptors. The thiophene ring is particularly significant as it can enhance binding affinity and specificity due to its electron-rich nature.

The exact mechanism of action of this compound is not fully elucidated. However, it is believed that the biological effects are mediated through interactions with various molecular targets. The thiophene component may play a crucial role in these interactions, influencing the compound’s overall activity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Synthesis and Biological Testing

A study synthesized this compound through a reduction reaction involving 4-(Thiophen-3-yl)benzaldehyde and a suitable reducing agent. The purity of the synthesized compound was confirmed using NMR spectroscopy, which indicated high purity levels (>95%) .

Antimicrobial Testing

In a comparative study of similar compounds, this compound was evaluated for its antimicrobial efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, revealing promising results that warrant further exploration .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 25 | Moderate |

| Compound B | 15 | Strong |

| This compound | 20 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.